4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide
Description
4-(1,3-Benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers aiming to explore new therapeutic and industrial applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-4-3-5-18(16(15)2)22-21(25)24-10-8-23(9-11-24)13-17-6-7-19-20(12-17)27-14-26-19/h3-7,12H,8-11,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOKGBXDMRHZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the core piperazine ring. The process may include the following steps:
Formation of Piperazine Ring: The piperazine ring is often synthesized through the reaction of ethylene diamine with a suitable dihalide.
Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced through a nucleophilic substitution reaction involving a benzodioxole derivative and a suitable electrophile.
Coupling with 2,3-Dimethylphenyl Group: The final step involves the coupling of the piperazine ring with the 2,3-dimethylphenyl group, typically using a coupling reagent like carbodiimide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Reagents like thionyl chloride, phosphorus oxychloride, and carbodiimides are often used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding. Medicine: The compound has potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent. Industry: In industrial applications, it can be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-(1,3-Benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinecarboxamide: This compound lacks the 2,3-dimethylphenyl group, resulting in different biological activity.
N-(2,3-Dimethylphenyl)-1-piperazinecarboxamide: This compound lacks the benzodioxole group, leading to variations in chemical properties and reactivity.
4-(1,3-Benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide: This compound has a phenyl group instead of the 2,3-dimethylphenyl group, affecting its binding affinity and efficacy.
Uniqueness: The presence of both the benzodioxole and 2,3-dimethylphenyl groups in 4-(1,3-Benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide contributes to its unique chemical and biological properties, distinguishing it from similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
